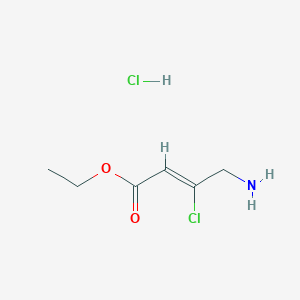

![molecular formula C12H9N3O3 B2667441 (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid CAS No. 940980-97-2](/img/structure/B2667441.png)

(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid” is a chemical compound with the molecular formula C12H9N3O3 . It has an average mass of 243.218 Da and a monoisotopic mass of 243.064392 Da .

Synthesis Analysis

The synthesis of pyrimido[1,2-a]benzimidazoles, which includes “(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid”, often involves heating under reflux in pyridine . The process forms a pyrimidobenzimidazole containing a pyridazine fragment, which is relevant in medicinal chemistry . Enamino ketones are often used as building blocks in the creation of the pyrimidobenzimidazole scaffold .Scientific Research Applications

Novel Synthesis Approaches

A study conducted by Ghandi et al. (2010) introduced a method for preparing 2-(2-Formyl-1H-benzimidazol-1-yl)acetic acid, a compound with structural relevance to (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid, showcasing a one-pot reaction that yields novel 3-oxo-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-1-carboxamides with moderate to excellent yields (Ghandi, Zarezadeh, & Taheri, 2010).

Structural Insights

Chui et al. (2004) explored the synthesis of (2-Oxo-2,3-dihydroimidazo[1,2-a]pyridin-3-yl)acetic acids from 2-aminopyridines, detailing the regioselective formation of derivatives and their molecular conformations based on NMR and X-ray data, providing structural insights that could be applicable to understanding the properties of related compounds (Chui et al., 2004).

Biological Activities

Salahuddin et al. (2014) described the synthesis and in vitro anticancer evaluation of benzimidazole derivatives, highlighting a process that starts with o-phenylenediamine and naphthene-1-acetic acid/2-naphthoxyacetic acid, resulting in compounds showing moderate to significant activity against cancer cell lines. This research indicates the potential therapeutic applications of benzimidazole derivatives, which share a common structural motif with (4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

properties

IUPAC Name |

2-(4-oxo-1H-pyrimido[1,2-a]benzimidazol-2-yl)acetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3O3/c16-10-5-7(6-11(17)18)13-12-14-8-3-1-2-4-9(8)15(10)12/h1-5H,6H2,(H,13,14)(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOWGDFZASXYENF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3N2C(=O)C=C(N3)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(5Z)-5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B2667365.png)

![4-[(4H-1,2,4-triazol-3-ylsulfanyl)methyl]benzoic acid hydrochloride](/img/structure/B2667369.png)

![methyl N-[3-(methylsulfanyl)phenyl]carbamate](/img/structure/B2667370.png)

![N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2667371.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2667372.png)

![N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2667379.png)

![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667381.png)